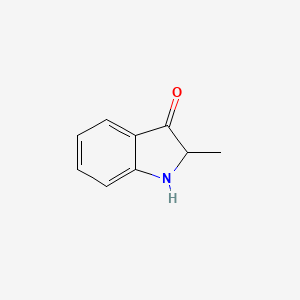

2-Methylindolin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2-dihydroindol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFRJNCLJWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylindolin 3 One and Its Structural Analogues

De Novo Synthesis Approaches to 2-Methylindolin-3-one

De novo strategies construct the indolinone core from non-heterocyclic starting materials. These methods are fundamental for creating the bicyclic framework and often involve key cyclization or oxidation steps.

Intramolecular cyclization is a cornerstone for the formation of the indolinone ring system. These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One established strategy involves the intramolecular cyclization of amino acetophenone (B1666503) derivatives. nih.gov A prominent example in the broader synthesis of indolinones is the Sandmeyer isatin (B1672199) synthesis, which proceeds through the cyclization of an isonitrosoacetanilide intermediate in the presence of a strong acid, such as concentrated sulfuric acid. derpharmachemica.com This reaction involves an electrophilic attack from a nitrogen-based group onto the aromatic ring to form the heterocyclic core.

More contemporary methods have utilized transition metal catalysis. For instance, novel N-fused polycyclic indolines have been synthesized through a dearomatizing cyclization of N-acylindoles, a reaction that proceeds effectively with catalysts like copper(II) triflate (Cu(OTf)₂) or trifluoromethanesulfonic acid (TfOH). rwth-aachen.de In a related cascade reaction, the reduction of a nitro group precursor generates an amine, which then undergoes an acid- or iron-catalyzed cyclization by attacking the C2 position of the indole (B1671886) ring to furnish the indoline (B122111) product. rwth-aachen.de Another approach involves the cyclization of 1,2-diketone intermediates, which can be generated from the oxidation of olefins, followed by a reductive cyclization of a nitro group to form indolone N-oxides. researchgate.net

| Precursor Type | Key Reaction | Catalyst/Reagent | Product Core |

|---|---|---|---|

| Isonitrosoacetanilide | Electrophilic Cyclization | Conc. H₂SO₄ | Isatin (Indole-2,3-dione) |

| N-Acylindoles | Dearomatizing Amination | Cu(OTf)₂ or TfOH | N-fused Polycyclic Indolines |

| o-Alkynylnitrobenzenes | Cycloisomerization | Pd(II) complex | Isatogens |

| Amino Acetophenone Derivatives | Intramolecular Cyclization | Various | 2-Hydroxy-indolinones |

Oxidative methods provide a direct route to the indolin-3-one core by functionalizing an existing indole precursor. The oxidation of indole derivatives is a widely used method for synthesizing 2-hydroxy-indolin-3-ones, which are structural analogues of this compound. nih.gov This transformation can be accomplished using a variety of oxidizing agents, including dimethyldioxirane (B1199080) (DMDO) and palladium(II) acetylacetonate/hydrogen peroxide (Pd(acac)₂/H₂O₂). nih.gov

Another powerful strategy is the oxidative cyclization of acyclic precursors. For example, 2-aminophenyl-1,3-diones can undergo oxidative cyclization using a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as oxidants to construct 2-hydroxy-indolinones. nih.gov Mechanistic studies on the related compound 3-methylindole (B30407) have shown that cytochrome P450-mediated oxidation can lead to a reactive 2,3-epoxide intermediate. acs.org This epoxide can then rearrange, incorporating an oxygen atom from O₂ to form oxidized indole products, illustrating a biochemical pathway for the formation of such moieties. acs.org

Synthesis via Precursors and Intermediates

This approach leverages existing heterocyclic structures, such as 2-methylindole (B41428) or isatin, which are modified through subsequent chemical reactions to yield the target compound or its analogues.

2-Methylindole is a logical precursor for the synthesis of this compound. The most direct conceptual pathway is the oxidation of the C3 position. The oxidation of indoles is a known strategy, often yielding 2,3-dioxygenated products or rearranged scaffolds. For instance, the oxidation of 3-methylindole has been shown to produce 3-methyloxindole (B30408) via a cytochrome P450-dependent mechanism, highlighting the feasibility of oxidizing the indole core to an oxindole (B195798). acs.org The synthesis of 2-methylindole itself can be achieved through various classical methods, such as the Fischer indole synthesis from acetone (B3395972) phenylhydrazone or the cyclization of acetyl-o-toluidine using a strong base like sodium amide. orgsyn.org Modern methods, such as palladium-catalyzed cyclization of 2-alkynylanilines, also provide efficient access to 2-substituted indoles. mdpi.com

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for a wide array of heterocyclic compounds, including complex indolinones. derpharmachemica.comdergipark.org.tr The isatin scaffold contains the complete indolinone core, with carbonyl groups at the C2 and C3 positions that serve as handles for further functionalization. While direct conversion to this compound would require selective methylation and reduction, isatins are more commonly used to build complex structural analogues. For example, isatins react with indoles in the presence of various catalysts to synthesize 3,3-di(indol-3-yl)indolin-2-ones, which are complex dimeric structures based on the indolinone framework. researchgate.net Furthermore, isatins serve as key building blocks in multi-component reactions to generate highly substituted spirooxindole systems. beilstein-journals.org

Multi-Component Reactions for Constructing this compound Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of indolinone and indole frameworks.

A notable example is a three-component reaction between an anhydride, sodium cyanide, and an aniline (B41778) derivative, which provides a mild and efficient method to synthesize 2-aryl/alkyl-3H-indol-3-ones, including 2-methyl-3H-indol-3-one. researchgate.net Another innovative one-pot, three-component method allows for the switchable synthesis of 2-methyl-3-aminoindoles from N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide, which serves as a solid alkyne source. researchgate.net

The construction of more complex, spiro-fused indolinone systems can also be achieved via MCRs. A base-promoted three-component reaction of ammonium acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds yields multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org While not yielding this compound directly, these examples underscore the power of MCRs in rapidly assembling the core indolinone structure with significant molecular complexity.

| Reactants | Catalyst/Conditions | Product Framework | Reference |

|---|---|---|---|

| Anhydride, Sodium Cyanide, Aniline Derivatives | Acetic Anhydride (solvent/reagent) | 2-Alkyl/Aryl-3H-indol-3-ones | researchgate.net |

| N-(2-formylaryl)sulfonamides, Secondary Amines, Calcium Carbide | CuBr, Cs₂CO₃ | 2-Methyl-3-aminoindoles | researchgate.net |

| Isatins, Ammonium Acetate, Dimedone Adducts of 3-Methyleneoxindoles | Piperidine, 50 °C | Dispiro[indoline-quinoline-indoline] | beilstein-journals.org |

| Benzoyl Chlorides, o-Aminophenols, Activated Alkenes | Rh(III) catalyst | Isoindolinone Frameworks | nih.gov |

Stereoselective Synthesis of this compound Analogues and Derivatives

The development of stereoselective methods for the synthesis of this compound analogues is a significant area of research in organic chemistry. The creation of chiral centers at the C2 and C3 positions of the indolinone core is of particular interest due to the prevalence of such scaffolds in biologically active molecules. This section details various catalytic asymmetric strategies that have been successfully employed to generate these chiral structures with high levels of stereocontrol.

One prominent approach involves the organocatalytic intramolecular Michael addition. This method has been effectively used for the asymmetric synthesis of 2,3-disubstituted indolines, which are structural analogues of 2-methylindolin-3-ones. In a notable study, primary amine catalysts derived from cinchona alkaloids were utilized to facilitate the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. This reaction proceeds to afford the corresponding cis-2,3-disubstituted indoline derivatives with high yields, moderate diastereoselectivities, and excellent enantioselectivities, reaching up to a 2.7:1 diastereomeric ratio and 99% enantiomeric excess (ee). rsc.org

Furthermore, when the substrate was modified to (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones, the reaction yielded trans-2,3-disubstituted indolines. These products were obtained in high yields and with good to excellent diastereo- and enantioselectivities, with diastereomeric ratios reaching up to 20:1 and an enantiomeric excess of up to 99%. rsc.org This switch in diastereoselectivity based on the substituent of the enone highlights the tunability of this synthetic strategy.

Another powerful strategy for introducing chirality at the C3 position of oxindole scaffolds is the molybdenum-catalyzed allylic alkylation of 3-aryloxindoles. This method allows for the creation of a quaternary stereocenter at the C3 position and a vicinal tertiary stereocenter. While not specific to a this compound, the principles are directly applicable. The reaction of 3-aryloxindole anions with monosubstituted allyl carbonates in the presence of a chiral molybdenum catalyst yields highly functionalized chiral oxindoles. acs.orgnih.gov The reaction demonstrates high regioselectivity, diastereoselectivity, and enantioselectivity. The steric and electronic properties of the nucleophile have been shown to have a significant impact on the regio- and diastereoselectivity of the reaction. For instance, less stabilized N-alkyloxindoles generally lead to improved selectivity. acs.orgnih.gov

The following table summarizes the key aspects of a molybdenum-catalyzed allylic alkylation of N-methoxymethyl-3-(p-methoxyphenyl)oxindole with cinnamyl tert-butyl carbonate, showcasing the effect of different ligands on the reaction outcome.

| Entry | Ligand | Yield (%) | Regioselectivity (Branched:Linear) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | L1 | 95 | >99:1 | >20:1 | 98 |

| 2 | L2 | 93 | >99:1 | >20:1 | 97 |

Reaction Conditions: Mo(C7H8)(CO)3 (10 mol %), ligand (15 mol %), and oxindoles/cinnamyl tert-butyl carbonate/base (1/1.1/1:1) at 60 °C in THF. nih.gov

In the context of direct functionalization of 2-methylindoles, an organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been developed. This reaction, utilizing a chiral biscinchona alkaloid catalyst, reacts with racemic Morita–Baylis–Hillman carbonates to provide functionalized indole derivatives in good yields and with high enantioselectivities. rsc.org This method demonstrates a direct approach to functionalizing the C3 position of a 2-methylindole precursor, which can be a viable route towards this compound analogues.

A summary of the results for the asymmetric allylic alkylation of 2-methyl-3-nitroindole with different Morita-Baylis-Hillman carbonates is presented in the table below.

| Entry | R Group of Carbonate | Yield (%) | Enantiomeric Excess (%) |

| 1 | Methyl | 85 | 90 |

| 2 | Ethyl | 82 | 92 |

| 3 | Isopropyl | 78 | 88 |

Reaction Conditions: 2-methyl-3-nitroindole, Morita-Baylis-Hillman carbonate, chiral biscinchona alkaloid catalyst in an organic solvent. rsc.org

These methodologies represent significant progress in the stereoselective synthesis of complex indolinone and indole structures. The ability to control the stereochemistry at multiple centers with high precision using catalytic amounts of chiral reagents is a testament to the power of modern asymmetric synthesis. The development of such methods is crucial for accessing enantiomerically pure compounds for various applications.

Chemical Reactivity and Transformation Pathways of 2 Methylindolin 3 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Group in 2-Methylindolin-3-one

The carbonyl group at the C3 position is the most prominent functional group in this compound, rendering the C3 carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of its synthetic transformations.

Nucleophilic Addition: The C3 carbonyl group readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon to form tertiary alcohols. For instance, the addition of a Grignard reagent to a 3-acylindole, a related structure, proceeds efficiently to yield 2,3-substituted indolines after quenching. A similar reaction with this compound would be expected to produce 3-substituted-2-methylindolin-3-ols.

Condensation Reactions: The presence of an α-methyl group at the C2 position allows for enolate formation under basic conditions, which can then participate in condensation reactions. A key transformation is the Knoevenagel condensation with aldehydes or ketones to form 2-methyleneindolin-3-one derivatives. These α,β-unsaturated ketone products are valuable intermediates, particularly in cycloaddition reactions for constructing spirocyclic systems. Similar reactivity is observed in related heterocyclic ketones like 3-formylchromone, which condenses with active methylene (B1212753) compounds. nih.gov

Imine and Enamine Formation: The carbonyl group can react with primary and secondary amines under acidic catalysis. Primary amines typically yield imines (Schiff bases), while secondary amines form enamines. These reactions proceed via a carbinolamine intermediate, which then dehydrates. libretexts.org This reactivity provides a pathway to introduce nitrogen-based functional groups at the C3 position.

The table below summarizes typical nucleophilic reactions at the carbonyl group.

| Reaction Type | Nucleophile | Reagent/Conditions | Expected Product |

| Grignard Addition | R⁻ | R-MgX, then H₃O⁺ | 3-Alkyl/Aryl-2-methylindolin-3-ol |

| Knoevenagel Condensation | Active Methylene | R₂CH₂, Base | 2-(Disubstituted-methylene)indolin-3-one |

| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, H⁺ catalyst | 2-Methyl-3-(alkylimino)indoline |

| Enamine Formation | Secondary Amine (R₂NH) | R₂NH, H⁺ catalyst | 3-(Dialkylamino)-2-methyl-1H-indole |

Substitution and Functionalization Reactions at the Indoline (B122111) Ring System

The indoline ring system of this compound offers multiple sites for substitution and functionalization, including the aromatic benzene (B151609) ring, the nitrogen atom, and the C2 position.

Electrophilic Aromatic Substitution (EAS): The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation can introduce substituents onto the aromatic ring. masterorganicchemistry.comlumenlearning.com The position of substitution (C4, C5, C6, or C7) is directed by the existing electron-donating amino group and the electron-withdrawing carbonyl group, though typically substitution occurs at the C5 or C7 position.

N-Functionalization: The nitrogen atom of the indoline ring is a nucleophile and can be functionalized through alkylation, acylation, or sulfonylation reactions. For instance, N-alkylation of indoles with para-quinone methides has been demonstrated, showcasing the nucleophilic character of the indole (B1671886) nitrogen. nih.gov Base-catalyzed nucleophilic addition of indoles to vinylene carbonate also proceeds via N-H addition. mdpi.com

Functionalization at the C2 Position: The C2 position, being alpha to the carbonyl group, is activated for reactions. Halogenation can occur at this position under specific conditions. For example, 1-acetyl-3-indolinone can be brominated and subsequently undergo nucleophilic substitution at the C2 position. researchgate.net The quasi-antiaromatic 2H-indol-2-one system, generated from 3-hydroxy-substituted oxindoles, is highly reactive and allows for the addition of various π-nucleophiles to afford substituted oxindoles. nih.gov

The table below provides examples of functionalization reactions on the indoline ring.

| Reaction Type | Position | Reagents | Product Type |

| Nitration | Aromatic Ring (e.g., C5) | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Bromination | Aromatic Ring (e.g., C5) | Br₂, FeBr₃ | Bromo-substituted derivative |

| N-Alkylation | N1 | R-X, Base | N-Alkyl-2-methylindolin-3-one |

| C2-Substitution | C2 | 1. Halogenating agent 2. Nucleophile | 2-Substituted-2-methylindolin-3-one |

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound, particularly 2-methyleneindolin-3-ones, are highly valuable precursors in cycloaddition reactions. These reactions provide a powerful tool for the rapid construction of complex, optically enriched spirocyclic oxindoles, which are prominent scaffolds in many bioactive molecules. researchgate.net

[3+2] Cycloaddition: This is one of the most effective methods for synthesizing spirooxindoles. researchgate.net In this reaction, a 2-methyleneindolin-3-one acts as a dipolarophile and reacts with a 1,3-dipole. A common strategy involves the in situ generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with the exocyclic double bond of the methyleneindolinone derivative. This approach allows for the stereoselective construction of spiro-pyrrolidinyl oxindoles. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Vinylindoles, which are structurally related, can act as the 4π component (diene) in Diels-Alder reactions. unimi.it While this compound itself is not a diene, its derivatives can be engineered to participate in such cycloadditions. For example, a derivative with a diene moiety attached at the C2 position could undergo an intramolecular Diels-Alder reaction.

Other Cycloadditions: Other types of cycloadditions, including [2+1], [2+2], and [5+2] reactions involving 3-methyleneindolinones, have also been explored to construct diverse spirooxindole frameworks. researchgate.net Intramolecular 1,3-dipolar cycloadditions of sydnones tethered to an alkene have been used to generate complex polycyclic structures, a strategy that could be adapted to the indolinone scaffold. beilstein-journals.org

The following table details representative [3+2] cycloaddition reactions.

| Dipolarophile | 1,3-Dipole Source | Catalyst/Conditions | Product |

| N-Benzyl-2-methyleneindolin-3-one | Isatin (B1672199) and Sarcosine | Heat | Spiro(indoline-3,2'-pyrrolidine) derivative |

| N-Acetyl-2-methyleneindolin-3-one | Azomethine Ylide | Ag(I) catalyst | Spiro-pyrrolidinyl oxindole (B195798) |

| 2-(Arylmethylene)indolin-3-ones | Nitrile Imine | Thermal | Spiro-pyrazolinyl oxindole |

Redox Chemistry and Derivatives of this compound

The this compound scaffold can undergo both oxidation and reduction reactions, leading to a variety of important derivatives.

Oxidation Reactions: this compound itself can be synthesized by the oxidation of 2-methylindole (B41428). One reported method uses potassium hexacyanoferrate(III) in an alkaline medium. ekb.eg Further oxidation of the indoline system can occur. For example, the oxidation of 3-methylindole (B30407) by cytochrome P450 enzymes is proposed to proceed through a reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate. nih.govacs.org This epoxide can then rearrange to form 3-methyloxindole (B30408) (a tautomer of this compound) or be further oxidized to 3-hydroxy-3-methyloxindole. nih.govacs.org The oxidation of various substituted indoles to their corresponding 2-oxindoles (indolin-2-ones) is a fundamental transformation, often employing reagents like m-CPBA or N-bromosuccinimide (NBS). researchgate.net

Reduction Reactions: The carbonyl group at C3 is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which would yield 2-methylindolin-3-ol. More forceful deoxygenation methods can reduce the carbonyl group completely to a methylene group (CH₂). These include the Wolff-Kishner (hydrazine and base) and Clemmensen (zinc amalgam and acid) reductions, which would convert this compound to 2-methylindoline. libretexts.org Furthermore, the indole ring itself can be reduced to an indoline ring using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of trifluoroacetic acid. google.com

The table below outlines the redox transformations of this compound.

| Reaction Type | Reagents | Product |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | 2-Methylindolin-3-ol |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 2-Methylindoline |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | 2-Methylindoline |

| Oxidation (of precursor) | K₃[Fe(CN)₆], OH⁻ | This compound (from 2-methylindole) |

| Further Oxidation | Cytochrome P450 (biological) | 3-Hydroxy-3-methyloxindole (via epoxide) |

Rearrangement Reactions of this compound Scaffolds

The indolinone scaffold, particularly after initial modification, is susceptible to skeletal rearrangements, leading to the formation of more complex heterocyclic systems. These rearrangements are often catalyzed by acids and proceed through carbocationic intermediates.

A notable example involves a derivative of the this compound core. A 2-aryl-3-alkyl-3H-indol-3-ol, which can be viewed as the product of a Grignard addition to a 3-ketoindole derivative, undergoes a novel rearrangement under acidic conditions. This transformation results in the formation of a 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one ring system. nih.govresearchgate.net This complex rearrangement highlights the potential of the indolinone scaffold to serve as a precursor for structurally unique and intricate molecules. The reaction proceeds via protonation of the hydroxyl group, loss of water to form a stabilized carbocation, followed by a cascade of cyclization and rearrangement steps.

While this specific example starts from a 3H-indol-3-ol, such an intermediate is directly accessible from a 2-substituted-indolin-3-one via nucleophilic addition to the carbonyl group. This demonstrates that the core reactivity of the carbonyl group can be a gateway to complex skeletal transformations. Other classical rearrangement reactions, such as the Beckmann rearrangement (from the corresponding oxime) or the Schmidt reaction (from reaction with hydrazoic acid), could potentially be applied to derivatives of this compound to achieve ring expansion and incorporate nitrogen into the newly formed ring.

| Starting Scaffold Type | Conditions | Rearranged Product |

| 2-Aryl-3-alkenyl-3H-indol-3-ol | Acidic (e.g., Formic Acid) | 1,4,5,6-Tetrahydro-2,6-methano-1-benzazocin-3(2H)-one |

Advanced Spectroscopic and Structural Characterization of 2 Methylindolin 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific spectral data for the parent compound 2-Methylindolin-3-one is not extensively detailed in the reviewed literature, analysis of closely related derivatives, such as N-acetyl-2-substituted-3-hydroxy-indolines, provides significant insight into the expected spectral features. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical this compound derivative, distinct signals are expected for the aromatic protons, the methine proton at the C2 position, the methyl protons, and the N-H proton.

For N-acetyl-2-aryl-3-hydroxy-indoline derivatives, the aromatic protons typically appear in the range of δ 6.8-8.0 ppm. The stereogenic proton at C2 often appears as a singlet or doublet between δ 5.5-5.9 ppm, while the proton on the adjacent hydroxyl-bearing C3 carbon is observed around δ 5.0-5.3 ppm. The methyl group protons at C2 would be expected to produce a signal in the aliphatic region, and the N-acetyl methyl protons are distinctly observed as a singlet, often around δ 2.0-2.5 ppm. rsc.org The presence of rotamers (due to hindered rotation around the N-acetyl bond) can lead to the appearance of two sets of signals for the protons near the nitrogen atom. rsc.org

Table 1: Representative ¹H NMR Data for N-acetyl-2-substituted-3-hydroxy-indoline Derivatives rsc.org

| Compound | Aromatic Protons (δ ppm) | C2-H (δ ppm) | C3-H (δ ppm) | N-Acetyl CH₃ (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|---|

| N-acetyl-2-(p-tolyl)-3-hydroxy-indoline | 6.94-7.94 (m, 7H) | 5.60 (d, 1H) | 5.21 (d, 1H) | 1.99 (s, 3H) | 2.28 (s, 3H, Ar-CH₃); 3.68 (s, 3H, COOMe) |

| N-acetyl-2-(p-anisyl)-3-hydroxy-indoline | 6.83-7.98 (m, 7H) | 5.86 (s, 1H) | 5.24 (s, 1H) | 2.09 (s, 3H) | 3.80 (s, 3H, OCH₃) |

Note: Data presented for major rotamer where applicable. Spectra recorded in MeOD or DMSO-d6.

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. For a this compound scaffold, characteristic signals would include those for the carbonyl carbons (C3-ketone and potentially an N-acetyl), aromatic carbons, the C2 methine carbon, and the C2-methyl carbon.

In N-acetylated hydroxyindoline derivatives, the carbonyl carbon of the acetyl group resonates around δ 168-171 ppm. rsc.org The aromatic carbons are found in the typical δ 110-145 ppm range. The C2 and C3 carbons, being attached to heteroatoms, appear in the δ 67-72 ppm region. The methyl carbon of the N-acetyl group gives a signal around δ 23-24 ppm. rsc.org The carbon of the methyl group at C2 would be expected at a higher field (lower ppm value).

Computational and Theoretical Investigations of 2 Methylindolin 3 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-methylindolin-3-one. These calculations provide a detailed picture of the molecule at the atomic level, predicting its geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis of this compound

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a molecule like this compound, this is typically achieved using DFT methods, often employing functionals such as B3LYP or M06-2X, paired with basis sets like 6-31G(d,p) or higher, to provide a good balance between accuracy and computational cost.

The optimized geometry reveals key structural parameters. The indolinone core is largely planar, though the presence of the methyl group at the C2 position introduces some degree of steric strain that can lead to minor puckering of the five-membered ring. Conformational analysis would explore the rotational barrier of the methyl group, although it is expected to be relatively low, allowing for free rotation under normal conditions. The primary conformer would likely exhibit a staggered arrangement of the methyl hydrogens relative to the adjacent atoms on the ring to minimize steric interactions.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be expected from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C2 | C3 | - | - | ~1.52 |

| Bond Length (Å) | C3 | O1 | - | - | ~1.23 |

| Bond Length (Å) | N1 | C2 | - | - | ~1.46 |

| Bond Angle (°) | N1 | C2 | C3 | - | ~109.5 |

| Dihedral Angle (°) | H (on N1) | N1 | C2 | C3 | ~180.0 |

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energies and Orbital Interactions

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, exhibiting π-character. This orbital is the principal site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group (C=O) and the adjacent carbon atoms, displaying π* anti-bonding character. This orbital represents the most likely site for nucleophilic attack. The methyl group acts as a weak electron-donating group, which would slightly raise the energy of the HOMO and have a minor effect on the LUMO, potentially leading to a marginally smaller HOMO-LUMO gap compared to the unsubstituted indolin-3-one.

A representative table of calculated frontier molecular orbital energies is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the carbonyl oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack.

Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor. The aromatic protons will also exhibit positive potential. This information is invaluable for predicting how this compound will interact with other molecules, such as substrates, enzymes, or solvents. The charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, which would assign partial atomic charges to each atom in the molecule.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for unraveling the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, these studies can map out the energetic landscape of its transformations.

Transition State Analysis for this compound Transformations

A key aspect of studying a reaction mechanism computationally is the identification and characterization of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent functionalization, locating the transition state structure is crucial for understanding the reaction's feasibility and selectivity.

Transition state searches are typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Once a candidate transition state structure is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products.

Energy Profiles and Kinetic Parameters of Reactions

From the activation energy, kinetic parameters such as the reaction rate constant can be estimated using Transition State Theory (TST). These calculations can help to predict how changes in the structure of the reactants or the reaction conditions will affect the reaction rate. For instance, computational studies could compare the energy barriers for different tautomeric forms of this compound participating in a reaction, thereby predicting the most likely reaction pathway.

A hypothetical energy profile for a generic transformation of this compound is summarized in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

This data would suggest a moderately fast, exothermic reaction.

Prediction of Reactivity Parameters and Selectivity in this compound Reactions

The reactivity of this compound can be quantitatively described by a set of parameters derived from its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar heterocyclic compounds, as specific research data for this compound was not found.)

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV |

| Global Softness | S | 1/(2η) | 0.21 eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 3.66 eV |

To predict the selectivity of reactions involving this compound, local reactivity descriptors are employed. The Fukui function, ƒ(r), is a key concept in this context. It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attack.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (where an electron is added to the LUMO).

ƒ-(r): for electrophilic attack (where an electron is removed from the HOMO).

ƒ0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most susceptible to a particular type of reaction. For example, the atom with the highest value of ƒ+(r) would be the most likely site for a nucleophile to attack. These predictions are invaluable for understanding and controlling the regioselectivity of chemical reactions.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound (Note: The following data is for illustrative purposes to demonstrate the concept, as specific research data for this compound was not found.)

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | ƒ0 (for Radical Attack) |

| N1 | 0.08 | 0.12 | 0.10 |

| C2 | 0.15 | 0.05 | 0.10 |

| C3 (Carbonyl) | 0.25 | 0.02 | 0.135 |

| O (Carbonyl) | 0.18 | 0.09 | 0.135 |

| C7a | 0.04 | 0.15 | 0.095 |

In this hypothetical table, the carbonyl carbon (C3) shows the highest Fukui function for nucleophilic attack (ƒ+), suggesting it is the most electrophilic center. Conversely, atom C7a in the aromatic ring has the highest value for electrophilic attack (ƒ-), indicating it is a likely site for electrophiles to react. Such detailed computational analyses are instrumental in rationalizing and predicting the outcomes of reactions involving this compound, thereby accelerating the discovery of new synthetic methodologies.

Synthetic Utility of 2 Methylindolin 3 One in Complex Organic Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

2-Methylindolin-3-one, and the broader class of 2-oxindoles, serve as fundamental building blocks in organic synthesis. The core structure contains multiple reactive sites—the C3 carbonyl group, the adjacent C2 methyl-substituted carbon, and the nitrogen atom of the heterocyclic ring—that allow for diverse functionalization. These compounds are integral to the synthesis of a wide spectrum of alkaloid natural products and serve as key components for pharmaceutically relevant compounds nih.gov.

The reactivity of the 2-oxindole core allows it to be a precursor for various derivatives through reactions such as N-alkylation, N-acylation, and condensations at the C3-carbonyl group. nih.gov For instance, derivatives of 1-acetylindolin-3-one can undergo organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes, leading to the formation of 2-substituted indolin-3-one derivatives with high stereoselectivity nih.gov. This highlights the utility of the indolinone scaffold in building stereochemically complex molecules.

Furthermore, 1-alkyl-3-alkylindolin-2-imine hydrochlorides, which can be derived from the corresponding indolin-2-ones, have been demonstrated as effective building blocks in the copper-catalyzed synthesis of complex polycyclic indoline (B122111) scaffolds, such as dihydro-6H-indolo[2,3-b]quinolines nih.govnih.gov. This transformation showcases how the fundamental indolinone structure can be elaborated into more complex, fused heterocyclic systems. The versatility of the oxindole (B195798) scaffold is further demonstrated by its use in preparing 3,3-disubstituted 2-oxindoles, which are common motifs in bioactive compounds and pharmaceutical agents nih.gov.

The following table summarizes representative transformations where the indolinone scaffold acts as a key building block.

| Starting Material | Reagents and Conditions | Product | Yield | Ref. |

| 1-Acetylindolin-3-one derivative | α,β-Unsaturated aldehyde, Organocatalyst | 2-Substituted indolin-3-one | Up to 94% | nih.gov |

| 3-Alkyl-1-alkylindolin-2-imine hydrochloride | 2-Iodobenzyl bromide, CuCl, Base | Dihydro-6H-indolo[2,3-b]quinoline | Good | nih.govnih.gov |

Scaffold for the Construction of Fused and Spirocyclic Heterocyclic Systems

The structural framework of this compound is an excellent platform for the synthesis of both fused and spirocyclic heterocyclic systems. These complex structures are of significant interest due to their presence in numerous natural alkaloids and pharmaceuticals.

Fused Heterocyclic Systems:

The indolinone core can be annulated to form a variety of fused polycyclic systems. For example, derivatives of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles react with benzene-1,2-diamines under microwave assistance to yield quinoxaline-fused structures. This reaction proceeds through a cyclization process that involves the extrusion of a phenylacetonitrile molecule, providing a direct route to complex fused heterocycles rsc.org. Similarly, cascade reactions utilizing substituted indoles can lead to the formation of N-fused polycyclic indolines, which are skeletons for alkaloids like tryptanthrin nih.govresearchgate.net. Rhodium(II)-catalyzed cascade reactions of bis(diazo)indolin-2-ones with enaminones have been shown to produce structurally intriguing fused indole (B1671886) polycycles such as indolo[2,3-b]indoles and oxazolo[3,2-a]indoles nih.gov.

Spirocyclic Heterocyclic Systems:

Spirooxindoles, which feature a spiro-center at the C3 position of the indolinone ring, are a particularly important class of compounds found in many natural products. The synthesis of these structures often utilizes oxindole derivatives as starting materials nih.gov. Catalytic asymmetric synthesis methods are frequently employed to construct chiral spiro-cyclic frameworks nih.gov.

A common strategy for synthesizing spirooxindoles is the [3+2] cycloaddition reaction. For instance, a one-step reaction involving isatin (B1672199) derivatives, an amino acid, and a dipolarophile can generate spirooxindole-pyrrolidine heterocycles rsc.org. Another approach involves the reaction of in situ generated azomethine ylides with 3-alkylidene-2-oxindoles as dipolarophiles, which furnishes spiro[indoline-pyrrolidine] derivatives with good yields and diastereoselectivity nih.gov. Furthermore, a series of spirooxindoles incorporating benzimidazole and triazole moieties have been synthesized via a [3+2] cycloaddition reaction between an in situ generated azomethine ylide and specialized chalcones rsc.org.

The table below presents examples of the construction of fused and spirocyclic systems from indolinone precursors.

| Precursor Type | Reaction Type | Reagents/Catalyst | Resulting System | Ref. |

| 2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile | Cyclization/Extrusion | Benzene-1,2-diamine, Microwave | Quinoxaline-fused indole | rsc.org |

| Bis(diazo)indolin-2-one | Cascade Cycloaddition | Enaminone, Rh(II) catalyst | Fused Indolo[2,3-b]indole | nih.gov |

| Isatin derivative | [3+2] Cycloaddition | Amino acid, Dipolarophile | Spirooxindole-pyrrolidine | rsc.org |

| 3-Alkylidene-2-oxindole | 1,3-Dipolar Cycloaddition | Aldehyde, Pyrrolidine (for Azomethine Ylide generation) | Spiro[indoline-3,2'-pyrrolidine] | nih.gov |

Precursor for Chiral Ligands and Organocatalysts (Focus on Synthetic Methodology)

While direct examples of this compound being converted into a specific chiral ligand or organocatalyst are not prevalent in the reviewed literature, the underlying 2-oxindole scaffold is a cornerstone in the development of asymmetric catalytic methods. The methodologies applied to this scaffold highlight its immense potential as a precursor for chiral auxiliaries, ligands, and catalysts due to the strategic importance of the C3-position for creating stereogenic centers.

The synthetic utility of the 2-oxindole framework in asymmetric synthesis is centered on the enantioselective functionalization of the C3-position to create quaternary stereocenters, which are hallmarks of many complex natural products ecnu.edu.cn. Organocatalysis has emerged as a powerful tool for these transformations . For example, the asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, provides access to 2-substituted indolin-3-ones with high enantioselectivity nih.gov. Similarly, the enantioselective α-amination of 2-substituted 3-indolinones can be achieved using chiral catalysts like hydroquinidine researchgate.net.

These methodologies, which establish chirality at or adjacent to the indolinone core, are fundamental to the conceptual design of chiral ligands. A molecule like this compound could be functionalized at the C2-position through such an asymmetric reaction, and the resulting product could be further elaborated. The nitrogen atom and the carbonyl group could serve as coordination sites for metals, making the resulting molecule a potential bidentate chiral ligand.

Phase-transfer catalysis is another powerful technique for the asymmetric alkylation of 2-oxindoles, allowing for the creation of quaternary carbon stereocenters under mild, base-free conditions nih.gov. The resulting enantioenriched oxindole products, possessing versatile functional handles like esters, are ideal candidates for further conversion into more complex chiral structures, including ligands for metal-catalyzed reactions nih.gov. The development of chiral ligands based on scaffolds like bis(oxazolinyl)thiophenes for use in copper-catalyzed asymmetric Friedel–Crafts alkylations of indoles further underscores the synergy between indole chemistry and asymmetric catalysis nih.gov.

The synthetic strategies used to create chiral oxindoles are summarized in the table below.

| Substrate | Asymmetric Methodology | Catalyst Type | Product Type | Stereoselectivity | Ref. |

| 1-Acetylindolin-3-one | Michael Addition | Chiral secondary amine (Organocatalyst) | 2-Substituted indolin-3-one | Up to 96% ee | nih.gov |

| 2-Oxindole derivative | SN2 Alkylation | Chiral Phase-Transfer Catalyst | 3,3-Disubstituted-2-oxindole | Up to 90% ee | nih.gov |

| 2-Substituted Indolin-3-one | α-Amination | Hydroquinidine (Organocatalyst) | α-Hydrazino ester | High ee | researchgate.net |

Application in Multi-Step Synthetic Strategies and Total Synthesis Efforts

The 2-oxindole core, including structures like this compound, is a recurring motif in numerous complex natural products, making it a critical intermediate in total synthesis. The ability to construct and functionalize this scaffold is often a key aspect of a successful synthetic campaign.

Functionalized oxindoles serve as pivotal building blocks for a wide range of biologically active alkaloids nih.gov. The synthesis of 3-monofunctionalized 2-oxindoles, for example, provides direct access to intermediates used in the total synthesis of alkaloids like horsfiline organic-chemistry.org. The strategic importance of this scaffold is also evident in synthetic approaches to the stemofoline alkaloids, where intramolecular 1,3-dipolar cycloadditions of azomethine ylides are used to construct the complex polycyclic core nih.gov.

The hexahydropyrrolo[2,3-b]indole (HPI) unit, found in many complex alkaloids and peptides, is frequently assembled from precursors that incorporate an indole or oxindole ring. Synthetic strategies often involve the elaboration of the indole nucleus to form the fused pyrrolidine ring system ub.edu. For instance, the total synthesis of communesin and perophoramidine, two indole alkaloids with unique and complex molecular frameworks, relies on the strategic manipulation of indole-based intermediates nih.gov.

Furthermore, the development of cascade reactions provides a powerful method for rapidly assembling polycyclic systems from simple indole precursors. A reduction/cyclization cascade reaction has been utilized to synthesize N-fused polycyclic indolines, which are the core structures of alkaloids such as tryptanthrin and phaitanthrin C nih.govresearchgate.net. These strategies demonstrate the value of the indolinone scaffold in convergent and efficient synthetic routes. The synthesis of 2,2-disubstituted indolin-3-ones is particularly relevant as these structures are common components of bioactive alkaloids like matemone and melochicorin nih.gov.

The following table highlights the role of the indolinone scaffold in the synthesis of complex molecules.

| Target Molecule/Class | Key Intermediate Scaffold | Synthetic Strategy | Ref. |

| Horsfiline | 3-Monofunctionalized 2-oxindole | C(sp2)–C(sp2) bond formation | organic-chemistry.org |

| Stemofoline Alkaloids | Functionalized Indole | Intramolecular 1,3-Dipolar Cycloaddition | nih.gov |

| Tryptanthrin | N-Substituted Indole | Reduction/Cyclization Cascade | nih.govresearchgate.net |

| Communesin / Perophoramidine | Indole derivatives | Multi-step elaboration | nih.gov |

| Bioactive Alkaloids (e.g., Matemone) | 2,2-Disubstituted indolin-3-one | One-pot double umpolung reaction | nih.gov |

Current Challenges and Future Research Perspectives in 2 Methylindolin 3 One Chemistry

Development of Sustainable and Green Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign methodologies. For 2-Methylindolin-3-one, this involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency. Research efforts are concentrated on several key areas of green chemistry.

One significant approach is the use of eco-friendly solvents, particularly water, which offers a clean and safe reaction medium. rsc.org Catalyst-free, three-component reactions in water have been developed for the synthesis of related isoindolin-1-one (B1195906) derivatives, highlighting a sustainable pathway that is one-pot, clean, and easy to handle. rsc.org Another strategy involves mechanochemistry, which conducts reactions in the absence of solvents. A mechanochemical protocol for the Fischer indolisation, a classic method for indole (B1671886) synthesis, has been developed using oxalic acid and dimethylurea, demonstrating wide applicability and versatility for creating indole and indoline (B122111) structures. rsc.org

Flow chemistry is also emerging as a valuable technique for creating more environmentally friendly synthesis routes for indoline derivatives. epa.gov This method allows for better control over reaction parameters, reduces the use of hazardous chemicals, and can significantly increase productivity compared to traditional batch processes. epa.gov For instance, the N-alkylation of the indoline nitrogen has been optimized in a purpose-built flow reactor, drastically reducing the amount of carcinogenic reagents and shortening reaction times from days to minutes. epa.gov Furthermore, the development of metal-free, one-pot methods under mild conditions represents a sustainable and effective approach to synthesizing related isoindolinone derivatives. nih.gov The recycling of catalysts and solvents is another cornerstone of green synthesis, greatly reducing resource consumption and waste. rsc.org

Table 1: Comparison of Green Synthetic Strategies for Indolinone Scaffolds

| Strategy | Key Features | Advantages |

|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the reaction solvent; often catalyst-free. | Environmentally benign, safe, reduced waste, simplified workup. rsc.orgamanote.com |

| Mechanochemistry | Solvent-free reaction conditions using mechanical force (grinding, milling). | Reduces or eliminates solvent use, high efficiency, applicable to a broad range of substrates. rsc.org |

| Flow Chemistry | Continuous reaction in a reactor system. | Enhanced safety, improved reaction control, high productivity, reduced reagent use. epa.govrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, improved yields, environmentally friendly approach. researchgate.netmdpi.com |

| Catalyst & Solvent Recycling | Recovery and reuse of catalysts and solvents. | Reduced resource consumption, minimized waste, cost-effective. rsc.org |

Advancements in Catalytic Transformations of this compound

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For this compound, catalytic transformations are crucial for introducing chirality and building molecular complexity. Asymmetric catalysis, in particular, has received significant attention for accessing chiral indolin-3-one derivatives, which are important components in bioactive compounds. rsc.org

Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids, for instance, have been successfully used in the asymmetric synthesis of arylindolyl indolin-3-ones, achieving high yields with excellent enantioselectivity and diastereoselectivity. rsc.org Similarly, cinchona alkaloid-derived primary amines have been employed as catalysts for intramolecular Michael additions to produce chiral 2,3-disubstituted indolines with excellent enantioselectivities. semanticscholar.org A highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes has also been developed using organocatalysts, affording 2-substituted indolin-3-one derivatives in high yields and stereoselectivities. nih.gov

Metal-based catalysts also continue to play a vital role. Lewis acid-catalyzed reactions, such as the diastereoselective formal ene reaction of thioindolinones with bicyclobutanes, provide access to unique 1,3-disubstituted cyclobutane (B1203170) structures under mild conditions. rsc.org Furthermore, catalytic systems involving metals like copper are used in asymmetric Mannich reactions to generate α-CF3 enolates from 7-azaindoline amides without undesirable side reactions, leading to various β-amino acid derivatives with high stereoselectivities. mdpi.com The development of these catalytic systems is essential for expanding the chemical space accessible from the this compound core.

Table 2: Overview of Catalytic Transformations Involving the Indolinone Core

| Catalytic System | Reaction Type | Key Outcome |

|---|---|---|

| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | Synthesis of chiral indole-containing chroman derivatives with high yields and enantioselectivities (up to 98% ee). nih.govmdpi.com |

| Cinchona Alkaloid Derivatives | Intramolecular Michael Addition | Asymmetric synthesis of cis- and trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee). semanticscholar.org |

| Proline-based Organocatalysts | Asymmetric Michael Addition | Synthesis of 2-substituted indolin-3-one derivatives with good stereoselectivities (up to 11:1 dr and 96% ee). nih.gov |

| Scandium(III) triflate (Lewis Acid) | Diastereoselective Formal Ene Reaction | Synthesis of 1,3-trans disubstituted cyclobutanes from thioindolinones. rsc.org |

| Copper Complexes | Asymmetric Mannich Reaction | Generation of β-amino acid derivatives with adjacent tertiary stereocenters in good yields and high enantioselectivities. mdpi.com |

Innovative Strategies for Diverse Derivatization and Functionalization

To explore the full potential of the this compound scaffold, innovative and efficient methods for its derivatization and functionalization are required. A major focus in recent years has been the direct functionalization of carbon-hydrogen (C-H) bonds, which represents a highly atom-economical approach to modifying molecular structures. nih.gov

Transition-metal catalyzed C-H functionalization has become an area of extensive research for indole derivatives. rsc.org These methods allow for the regioselective introduction of various functional groups, such as aryl, alkenyl, and alkyl groups, at positions that are often difficult to access through traditional methods. nih.govrsc.org While much work has focused on the C2 and C3 positions of the indole ring, significant progress has also been made in the site-selective functionalization of the benzenoid ring (C4–C7 positions). rsc.org These strategies, often guided by directing groups, provide a powerful toolkit for creating a diverse library of this compound analogs.

Organocatalysis also offers novel pathways for functionalization. For example, an organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been developed, demonstrating a direct method for the enantioselective functionalization of the C(sp3)–H bond at the 2-methyl group. rsc.orgresearchgate.net This type of reaction, which deprotonates the methyl group to create a reactive nucleophile, opens up new avenues for introducing complex substituents directly onto the methyl position of the this compound core. researchgate.net Such innovative strategies are crucial for systematically modifying the scaffold to optimize its properties for various applications.

Table 3: Modern Strategies for Derivatization of the Indole/Indolinone Scaffold

| Strategy | Description | Target Position(s) |

|---|---|---|

| Transition Metal-Catalyzed C-H Arylation/Alkenylation | Direct coupling of C-H bonds with aryl or vinyl halides/pseudohalides. | C2, C3, and benzenoid ring (C4-C7). rsc.org |

| Directing Group-Assisted C-H Activation | Use of a coordinating group to direct a metal catalyst to a specific C-H bond for functionalization. | Enables high regioselectivity, particularly on the benzene (B151609) ring portion. nih.gov |

| Organocatalytic C(sp3)-H Functionalization | Activation of the C-H bonds of the 2-methyl group using an organocatalyst to form a nucleophile for subsequent reaction. | C2-methyl group. rsc.orgresearchgate.net |

| Multi-component Reactions | One-pot synthesis combining three or more starting materials to build complex derivatives. | Rapid generation of diverse and complex molecular structures. rsc.orgresearchgate.net |

| Cycloaddition Reactions | Using the indole core or its vinyl derivatives as components in cycloaddition reactions to build fused ring systems. | Forms polycyclic structures, such as chiral chromans. nih.govmdpi.com |

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling predictive modeling and accelerating the discovery process. acs.org For complex scaffolds like this compound, these computational tools offer the potential to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.gov

Table 4: Applications of AI and Machine Learning in this compound Chemistry

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Random Forest, Neural Networks, Graph Transformer Neural Networks (GTNN). | Predicts product structures, yields, and regioselectivity for complex reactions like C-H activation. francis-press.comdigitellinc.com |

| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) algorithms. | Proposes novel and efficient synthetic routes to target derivatives. acs.orgnih.gov |

| Reaction Condition Optimization | Algorithms combined with automated experimentation platforms. | Rapidly identifies optimal catalysts, solvents, and temperatures, reducing experimental effort. technologynetworks.com |

| In Silico Library Screening | Trained neural networks. | Efficiently screens virtual libraries of substrates to identify promising candidates for a given reaction. digitellinc.com |

| Reactivity Studies | Quantum chemistry combined with ML models. | Provides deeper understanding of reaction mechanisms and predicts reactivity patterns. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.